molecular formula C14H18N4O2 B4796106 N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide

Cat. No.: B4796106
M. Wt: 274.32 g/mol
InChI Key: LJYVKYPEPPGAON-UHFFFAOYSA-N
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Description

N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide, also known as CAY10650, is a small molecule compound that has been widely studied in scientific research. It belongs to the class of amide compounds and has a molecular weight of 365.41 g/mol. CAY10650 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neuronal death.

Mechanism of Action

The mechanism of action of N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide involves the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. This compound has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting cancer growth and proliferation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neuronal death.

Advantages and Limitations for Lab Experiments

N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has also been found to have high stability and solubility in various solvents. However, there are some limitations to using this compound in lab experiments. It has been found to have low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for research on N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide. One area of research is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another area of research is to optimize its pharmacokinetic properties and improve its bioavailability for better therapeutic efficacy. In addition, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-cyanoethyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11(19)16-12-4-6-13(7-5-12)17-14(20)10-18(2)9-3-8-15/h4-7H,3,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYVKYPEPPGAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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